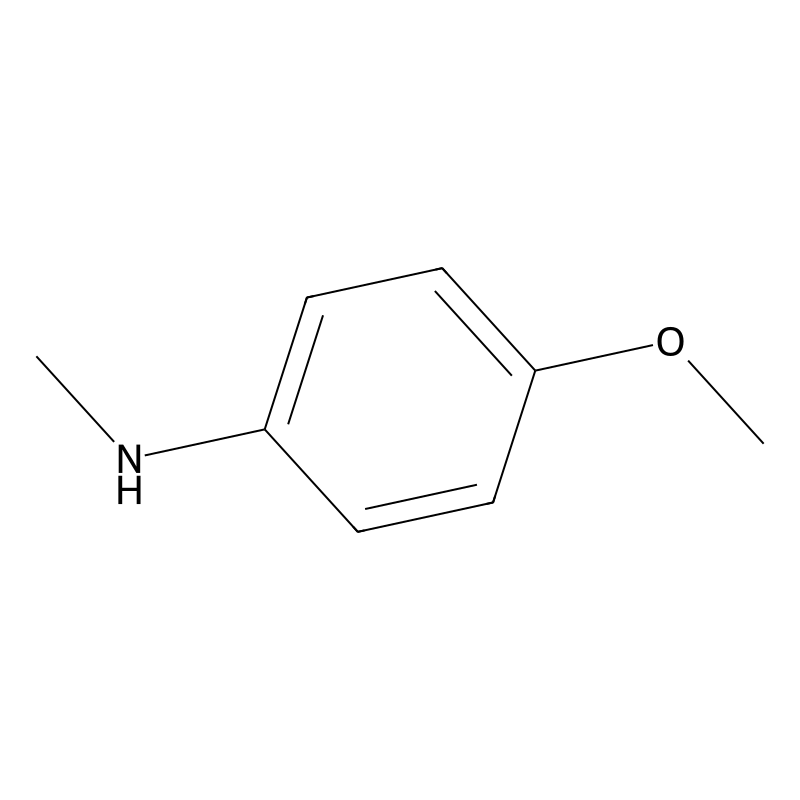

4-Methoxy-N-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry

Due to the presence of the amine and methoxy groups, 4-Methoxy-N-methylaniline can participate in various organic reactions. Scientists study its reactivity in condensation reactions, acylation reactions, and electrophilic aromatic substitution reactions. These studies help improve the understanding of functional group behavior in organic molecules )

Material Science

Researchers explore the use of 4-Methoxy-N-methylaniline in the development of new materials. For instance, it may be used as a precursor in the synthesis of polymers or act as a component in dyes or pigments due to its aromatic structure. Studies explore its potential applications in areas like organic light-emitting diodes (OLEDs)

Biological Studies

Some scientific research involves studying the interaction of 4-Methoxy-N-methylaniline with biological systems. However, due to its potential toxicity, this should only be done by qualified researchers in controlled laboratory settings. These studies aim to improve the understanding of how the compound affects biological processes

4-Methoxy-N-methylaniline, also known as N-Methyl-4-anisidine, is an organic compound with the molecular formula and a molecular weight of 137.18 g/mol. It features a methoxy group (-OCH₃) attached to the para position of an aniline ring, along with a methyl group on the nitrogen atom. This compound is characterized by its beige solid appearance and has a melting point range of 33-36 °C and a boiling point of approximately 135-136 °C at reduced pressure .

- N-Alkylation: It can react with alkyl halides to form higher alkylated derivatives.

- Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring, making it susceptible to electrophilic attack.

- Reduction Reactions: It can be reduced to form corresponding amines or other derivatives under specific conditions .

The biological profile of 4-Methoxy-N-methylaniline indicates potential activity as a CYP1A2 inhibitor, which may affect drug metabolism in the liver. Additionally, it has been noted for its harmful effects if ingested or inhaled, categorizing it as toxic . The compound is also recognized for its potential applications in pharmaceuticals due to its structural characteristics.

Several methods exist for synthesizing 4-Methoxy-N-methylaniline:

- Catalytic Hydrogenation: This method involves the hydrogenation of para-phenetidine in the presence of Raney nickel catalyst under controlled temperature and pressure conditions. The reaction typically occurs in a solvent like dimethylformamide (DMF) and requires careful monitoring to achieve high yields .

- Alkylation of Anisidine: Another approach is through the alkylation of N-methyl-p-anisidine using appropriate alkylating agents, which can be performed under standard laboratory conditions .

- Column Chromatography Purification: Post-synthesis, purification via column chromatography is often employed to isolate the product effectively .

4-Methoxy-N-methylaniline finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its ability to modify biological activity.

- Dyes and Pigments: This compound can be utilized in dye manufacturing due to its aromatic properties.

- Chemical Research: It is often used in studies related to organic synthesis and reaction mechanisms involving amines and methoxy-substituted aromatics .

Research indicates that 4-Methoxy-N-methylaniline interacts with several biological pathways, particularly those involving cytochrome P450 enzymes. Its role as a CYP1A2 inhibitor suggests it could influence the metabolism of co-administered drugs, necessitating careful consideration during therapeutic applications .

Several compounds share structural similarities with 4-Methoxy-N-methylaniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Bromo-N-methylaniline | 586-89-0 | 0.93 | Contains a bromine substituent affecting reactivity. |

| 4-Iodo-N-methylaniline | 586-90-3 | 0.93 | Iodine substitution increases electrophilicity. |

| 4-Chloro-N-methylaniline | 586-91-4 | 0.93 | Chlorine provides distinct reactivity patterns compared to methoxy groups. |

| N,N-Dimethyl-p-toluidine | 99-97-8 | 0.88 | Lacks methoxy group but retains similar amine structure. |

| N-Methyl-p-anisidine | 100-97-0 | 0.88 | Directly related but without additional substituents on nitrogen. |

These compounds highlight the unique characteristics of 4-Methoxy-N-methylaniline, particularly its methoxy group, which significantly influences its chemical behavior and biological activity compared to other substituted anilines .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant